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Compound of Interest

Compound Name: N-Methylleucine

Cat. No.: B555345

Introduction

N-Methylleucine, a derivative of the essential amino acid leucine, is of growing interest to
researchers, scientists, and drug development professionals. Its structural modification, the
presence of a methyl group on the amine, can significantly alter its physicochemical properties,
metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic
characteristics is fundamental for its identification, quantification, and the elucidation of its role
in biological systems. This technical guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-
Methylleucine, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-
Methylleucine in solution. Both *H and 3C NMR provide detailed information about the
chemical environment of each atom.

'H NMR Spectral Data

The *H NMR spectrum of N-Methylleucine is characterized by distinct signals corresponding to
the protons in its structure. The chemical shifts are influenced by the electron-donating or -
withdrawing nature of adjacent functional groups.
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Chemical Shift (d)

Coupling Constant

Proton Assignment _ Multiplicity )
ppm (Predicted) (J) Hz (Predicted)

Ha ~3.0-3.2 dd ~8.0,5.0

HB ~16-1.8 m

Hy ~15-17 m

0-CHs ~0.9 d ~6.5

N-CHs ~24-26 S

NH ~ 2.0 - 2.5 (broad) S

COOH ~10.0- 12.0 (broad) S

Note: Predicted values are based on typical chemical shifts for similar amino acid structures.
Actual values may vary depending on the solvent and pH.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of N-Methylleucine.

Carbon Assignment Chemical Shift (8) ppm (Predicted)

C=0 ~ 175 - 180
Ca ~ 60 - 65
CB ~40-45
Cy ~24-28
o ~21-24
N-CHs ~30-35

Note: Predicted values are based on typical chemical shift ranges for N-methylated amino
acids.[1]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-Methylleucine based on
their characteristic vibrational frequencies.

Wavenumber (cm—1) Vibrational Mode Functional Group
~ 3300-2500 (broad) O-H stretch Carboxylic acid

~ 2960-2870 C-H stretch Alkyl groups
~1725-1700 C=0 stretch Carboxylic acid

~ 1600-1450 N-H bend Secondary amine
~1470-1430 C-H bend CHz, CHs

~ 1250-1000 C-N stretch Amine

Note: The presence of zwitterionic forms in the solid state can lead to shifts in the carboxylate
(COO~) and ammonium (NHz%) stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of N-Methylleucine, aiding in its identification and structural elucidation. Electrospray ionization
(ESI) is a common technique for the analysis of amino acids.

m/z lon Description
146.1174 [M+H]*+ Protonated molecular ion
Loss of water and carbon
100.1126 [M+H - H20 - COJ* _
monoxide
Loss of carboxyl and methyl
86.1018 [M+H - COOH - CHs]*
groups
58.0659 [CsHsN]* Iminium ion from a-cleavage
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Note: Fragmentation data is based on typical fragmentation patterns of amino acids and related
compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic
data.

NMR Spectroscopy Protocol

Objective: To acquire *H and 3C NMR spectra of N-Methylleucine.

Materials:

N-Methylleucine sample

Deuterated solvent (e.g., D20, CDCls, or DMSO-ds)

NMR tubes

NMR spectrometer
Procedure:

e Sample Preparation: Dissolve 5-10 mg of N-Methylleucine in approximately 0.6-0.7 mL of
the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete
dissolution.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:

o

Insert the NMR tube into the spectrometer.

[¢]

Lock onto the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 3C frequencies.
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e 'H NMR Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.

o Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay. Proton
decoupling is typically used to simplify the spectrum.

o Acquire the spectrum. Due to the low natural abundance of 13C, a larger number of scans
and a longer acquisition time are generally required compared to *H NMR.

o Process the data similarly to the *H spectrum.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid N-Methylleucine.

Materials:

N-Methylleucine sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Kimwipes

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:
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Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid N-Methylleucine sample onto the
center of the ATR crystal using a clean spatula.

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good
contact between the sample and the crystal.

Spectrum Acquisition: Acquire the FTIR spectrum. The typical scanning range is 4000-400
cm~1, Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Processing: The software will automatically display the absorbance or transmittance
spectrum. Label the significant peaks.

Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a Kimwipe
dampened with a suitable solvent.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of N-Methylleucine

using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray lonization (ESI).
[2]

Materials:

N-Methylleucine sample

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

C18 reversed-phase column

Procedure:
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e Sample Preparation: Prepare a stock solution of N-Methylleucine (e.g., 1 mg/mL) in Mobile
Phase A. Further dilute to a final concentration of 1-10 ug/mL for analysis.

e LC Method:
o Set the column temperature (e.g., 40 °C).
o Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
o Inject the sample (e.g., 5 pL).

o Run a gradient elution to separate the analyte from any impurities. A typical gradient might
be:

0-1 min: 5% B

1-5 min: ramp to 95% B

5-7 min: hold at 95% B

7-8 min: return to 5% B

8-10 min: re-equilibrate at 5% B

e MS Method:
o Set the ESI source to positive ion mode.
o Optimize source parameters such as capillary voltage, source temperature, and gas flows.
o Acquire data in full scan mode to detect the protonated molecular ion [M+H]*.

o Perform tandem MS (MS/MS) by selecting the [M+H]* ion for collision-induced
dissociation (CID) to obtain fragmentation data.

e Data Analysis:

o Extract the mass spectrum for the chromatographic peak corresponding to N-
Methylleucine.
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o Determine the accurate mass of the molecular ion.

o Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual pathway involving N-Methylleucine.
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Caption: General workflow for the spectroscopic analysis of N-Methylleucine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
e 2. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of N-Methylleucine: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555345#spectroscopic-data-of-n-methylleucine-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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